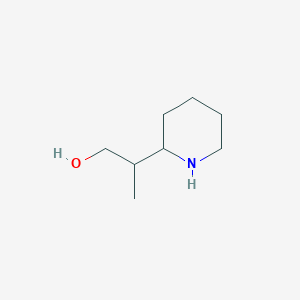

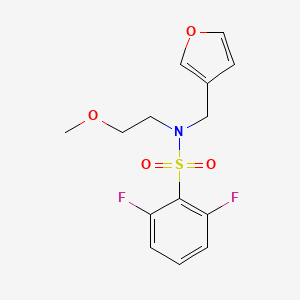

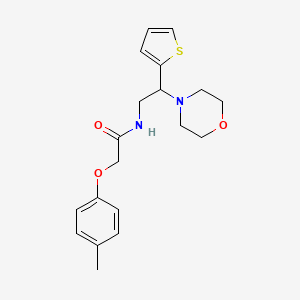

![molecular formula C14H23N3O B2470878 N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide CAS No. 1645542-92-2](/img/structure/B2470878.png)

N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide, also known as CTTH, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. CTTH is a small molecule that can be synthesized in the laboratory and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

科学的研究の応用

Synthesis and Characterization

A study by Rani et al. (2014) detailed the synthesis and characterization of substituted phenoxy acetamide derivatives, including structures similar to the compound , for potential pharmacological applications. These compounds were synthesized using a novel series involving the reaction of camphor with specific ketones, aimed at exploring their anti-inflammatory, analgesic, and antipyretic activities (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial Evaluation

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, intended as antimicrobial agents. This research emphasizes the chemical versatility and potential biomedical applications of compounds related to N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antitumor Activity

Albratty et al. (2017) explored the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, demonstrating the compound's relevance in developing potential cancer treatments. This study underscores the compound's utility in generating pharmacologically active molecules with promising inhibitory effects on various cancer cell lines (Albratty, El-Sharkawy, & Alam, 2017).

Tyrosinase Inhibition

Research by Butt et al. (2019) on the synthesis and structure-activity relationship of novel bi-heterocyclic acetamides highlighted the compound's potential in addressing melanogenesis through tyrosinase inhibition. This application is significant for developing treatments for skin pigmentation disorders (Butt, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2019).

N-Acyliminium Ion Chemistry

Ollero et al. (1999) described the use of N-alkenylimides in generating N,O-acetals as precursors for tertiary N-acyliminium ion chemistry, facilitating the efficient synthesis of bi- and tricyclic lactams. This research showcases the compound's utility in advanced organic synthesis and the development of novel cyclic compounds (Ollero, Mentink, Rutjes, Speckamp, & Hiemstra, 1999).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, highlighting the compound's significance in the natural synthesis of antimalarial drugs. This study emphasizes its role in synthesizing pharmaceutically relevant intermediates (Magadum & Yadav, 2018).

特性

IUPAC Name |

N-(cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-13(2)10-4-5-14(13,3)11(8-10)17-9-12(18)16-7-6-15/h10-11,17H,4-5,7-9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLKPZBXNMKLJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)NCC(=O)NCC#N)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-2-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}amino)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

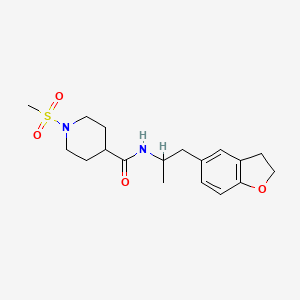

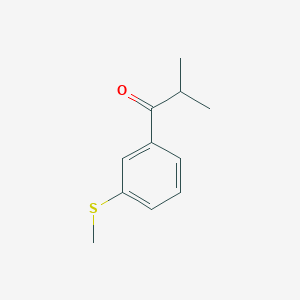

![N-[2-(2,3-Dihydroindol-1-yl)propyl]prop-2-enamide](/img/structure/B2470796.png)

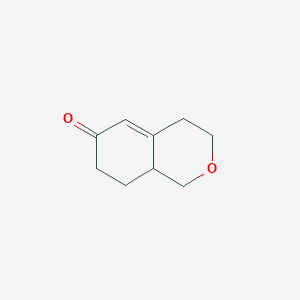

![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride](/img/structure/B2470806.png)

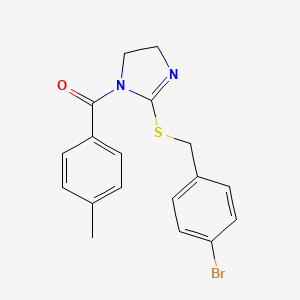

![(Z)-2-fluoro-N-(1-(4-(methylthio)phenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)benzamide](/img/structure/B2470810.png)

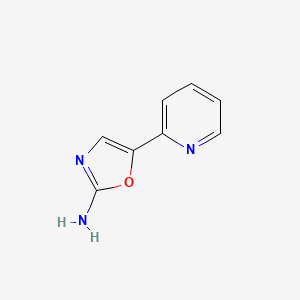

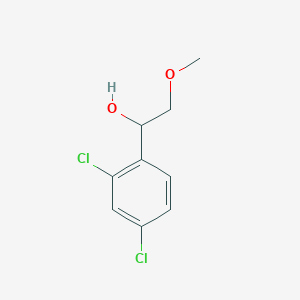

![8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470813.png)